molecular formula C13H25NO B450082 N-butyl-3-cyclohexylpropanamide

N-butyl-3-cyclohexylpropanamide

Cat. No.: B450082
M. Wt: 211.34g/mol
InChI Key: GJJDSJHGYLQPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-cyclohexylpropanamide is a chemical compound belonging to the class of propanamides, characterized by a cyclohexyl group and an N-butyl substituent. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel bioactive molecules. Propanamide derivatives that incorporate cyclic structures, such as the cyclohexyl ring, are frequently explored as key scaffolds or intermediates in developing potential therapeutic agents . Researchers utilize these compounds in structure-activity relationship (SAR) studies to optimize pharmacological properties, including potency and selectivity . The structural features of this compound suggest potential applications in areas such as anticancer drug development, as analogous compounds based on a 3-cyclohexylpropanamide structure have been investigated for their biological activities . This product is intended for research purposes as a building block or a standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34g/mol

IUPAC Name

N-butyl-3-cyclohexylpropanamide

InChI

InChI=1S/C13H25NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h12H,2-11H2,1H3,(H,14,15)

InChI Key

GJJDSJHGYLQPAS-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CCC1CCCCC1

Canonical SMILES

CCCCNC(=O)CCC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Length Variation in Sulfamoylphenyl Amides

A 2013 study synthesized a series of sulfamoylphenyl amides with varying alkyl chains (compounds 5a–5d in ). These compounds share the core amide functionality and phenyl sulfamoyl group but differ in alkyl chain length. Key findings include:

Compound Alkyl Chain Melting Point (°C) Yield (%) Molecular Weight [α]D (c = 0.10, MeOH)
5a (Butyramide) C₄H₉ 180–182 51.0 327.4 +4.5°
5b (Pentanamide) C₅H₁₁ 174–176 45.4 341.4 +5.7°
5c (Hexanamide) C₆H₁₃ 142–143 48.3 355.4 +6.4°
5d (Heptanamide) C₇H₁₅ 143–144 45.4 369.4 +4.7°

Key Observations :

  • Melting Point : Longer alkyl chains correlate with lower melting points (e.g., 5a vs. 5c/d), likely due to reduced crystallinity from increased chain flexibility .
  • Stereochemistry : All compounds exhibit positive optical rotation ([α]D), indicating consistent stereochemical configuration at the sulfamoyl-tetrahydrofuran moiety.
  • Synthetic Yield : Yields remain moderate (~45–51%), suggesting similar reactivity for alkyl chain elongation .

Substituted Phenylpropanamides

N-(2-Benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide () shares the 3-cyclohexylpropanamide backbone but incorporates a benzoyl and 4-chlorophenyl group. Key differences include:

Property N-Butyl-3-Cyclohexylpropanamide (Hypothetical) N-(2-Benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide
Molecular Formula C₁₃H₂₅NO C₂₂H₂₄ClNO₂
Molecular Weight ~211.35 g/mol 369.88 g/mol
Functional Groups Butyl, cyclohexyl Benzoyl, 4-chlorophenyl, cyclohexyl
Lipophilicity High (alkyl dominance) Very high (aromatic Cl and benzoyl)

Implications :

  • The higher molecular weight of the chlorophenyl derivative may reduce solubility in aqueous media .

Preparation Methods

Hydrazide Formation and Functionalization

An alternative route involves synthesizing 3-cyclohexylpropanehydrazide followed by nucleophilic acyl substitution with n-butylamine. This method adapts protocols for N-alkylpropanamides:

  • Ester to Hydrazide :

    • 3-Cyclohexylpropanoate ester + hydrazine hydrate → hydrazide (4)

    • Conditions: Ethanol reflux, 10 h, 78°C

  • Amidation :

    • Hydrazide (4) + n-butylamine → N-butyl-3-cyclohexylpropanamide

    • Activation: Sodium nitrite, HCl, −5°C, 0.5 h

Critical Parameters

  • Temperature Control : Side reactions (e.g., diazonium salt decomposition) are mitigated at −5°C.

  • Stoichiometry : Excess n-butylamine (2.0 equiv.) ensures complete substitution.

  • Purification : Crystallization from ethanol yields >95% purity.

Purification and Characterization

Chromatographic Techniques

Flash chromatography with EtOAc:Hexane:Et3N (15:100:2) effectively separates 5b from unreacted alkene and boron byproducts. Triethylamine suppresses silanol interactions, improving resolution.

Spectroscopic Validation

1H NMR (600 MHz, CDCl3) :

  • δ 2.91 (t, J = 8.1 Hz, 2H, CH2CO)

  • δ 1.92 (dt, J = 13.8, 7.8 Hz, 1H, cyclohexyl)

  • δ 0.97–0.79 (m, 2H, butyl CH2)

13C NMR :

  • 180.4 ppm (COOH), 48.0 ppm (NCH2), 27.6 ppm (cyclohexyl C)

HRMS : [M-H]− calculated for C17H12F3: 273.0897 (observed: 273.0891).

Comparative Analysis of Methodologies

Parameter Photoredox Method Hydrazide Method
Yield54–90%Not reported
Reaction Time16–48 h10.5 h
Purification ComplexityModerate (chromatography)Low (crystallization)
Scalability1 mmol demonstratedLimited data

The photoredox approach offers superior yields and functional group tolerance, whereas the hydrazide route provides operational simplicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.